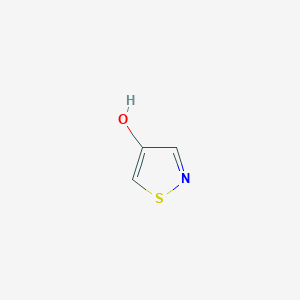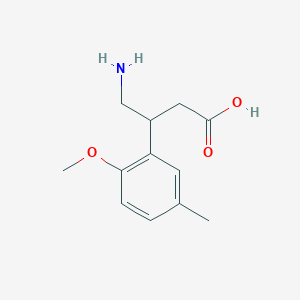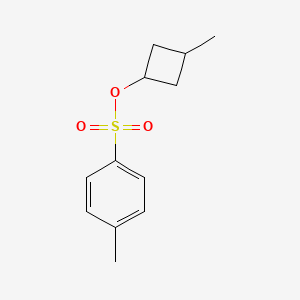![molecular formula C10H9F3O2 B13557553 2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
2-[3-(Trifluoromethoxy)phenyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethoxy)phenyl]propanal is a chemical compound with the molecular formula C10H9F3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]propanal typically involves the introduction of a trifluoromethoxy group into an aromatic ring. This can be achieved through various trifluoromethoxylation reagents and methods. One common approach is the reaction of 3-(trifluoromethoxy)benzaldehyde with propanal under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-[3-(Trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[3-(Trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Trifluoromethoxy)phenyl]propanal: Similar structure but with the trifluoromethoxy group in a different position on the aromatic ring.
3-[2,3-Bis(trifluoromethoxy)phenyl]propanal: Contains an additional trifluoromethoxy group, leading to different chemical properties.
Uniqueness
This positioning can lead to distinct interactions with biological targets and different reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-7H,1H3 |
InChI Key |
GISZGUTXHMXCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






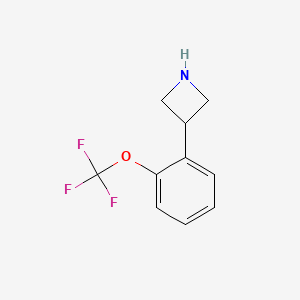

![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
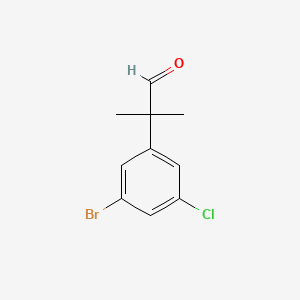
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
